C12H12FN5OS C12H12FN5OS
Brand Name: Vulcanchem
CAS No.:
VCID: VC16949358
InChI: InChI=1S/C12H12FN5OS/c13-9-1-2-11(18-8-14-15-16-18)10(7-9)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2
SMILES:
Molecular Formula: C12H12FN5OS
Molecular Weight: 293.32 g/mol

C12H12FN5OS

CAS No.:

Cat. No.: VC16949358

Molecular Formula: C12H12FN5OS

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

C12H12FN5OS -

Specification

Molecular Formula C12H12FN5OS
Molecular Weight 293.32 g/mol
IUPAC Name [5-fluoro-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C12H12FN5OS/c13-9-1-2-11(18-8-14-15-16-18)10(7-9)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2
Standard InChI Key ONAQTCXVKKNPJT-UHFFFAOYSA-N
Canonical SMILES C1CSCCN1C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3

Introduction

Chemical Identity and Structural Isomerism of C12H12FN5OS

Isomer 1: 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Chemical Identity:

PropertyValue
CAS Number1010935-94-0
Molecular FormulaC12H12FN5OS
Molecular Weight293.32 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
Key Structural FeaturesPyrimidine-thioacetamide core with fluorophenyl substituent

This isomer features a pyrimidine ring connected via a sulfanylacetamide bridge to a 4-fluorophenyl group. Crystallographic data (CCDC 1529607) confirm a near-planar arrangement between the pyrimidine and fluorophenyl rings, stabilized by intramolecular hydrogen bonds .

Isomer 2: 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Chemical Identity:

PropertyValue
CAS NumberNot Assigned
Molecular FormulaC12H12FN5OS
Molecular Weight293.32 g/mol (calculated)
Key Structural FeaturesPiperazine core with fluoropyridine carbonyl and thiadiazole substituents

This isomer combines a piperazine moiety with a 3-fluoropyridine carbonyl group and a 1,2,5-thiadiazole ring. While its exact density and melting point remain unreported, its structure suggests potential solubility in polar aprotic solvents.

Synthesis and Manufacturing Processes

Synthesis of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

The synthesis involves a nucleophilic substitution reaction:

  • Reactants: 4,6-Diaminopyrimidine-2-thiol (0.5 g, 3.52 mmol) and 2-chloro-N-(4-fluorophenyl)acetamide .

  • Conditions: Reflux in ethanol with potassium hydroxide (0.2 g, 3.52 mmol) for 4 hours .

  • Workup: Ethanol evaporation, precipitation with cold water, and crystallization via slow evaporation .
    Yield: 92% .

Synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

While detailed synthetic protocols are sparse, analogous routes suggest:

  • Reactants: Piperazine derivatives and 1,2,5-thiadiazole-3-carboxylic acid.

  • Coupling: Amide bond formation using carbodiimide coupling agents.

  • Purification: Chromatographic techniques (HPLC) to isolate the product.

Molecular Structure and Spectroscopic Characterization

Crystallographic and DFT Analysis of the Pyrimidine-Thioacetamide Isomer

  • Bond Lengths:

    • Pyrimidine C–N: 1.33–1.37 Å (DFT B3LYP/6-311G++(d,p)) .

    • S–C (thioacetamide): 1.81 Å .

  • Hydrogen Bonding:

    • Intramolecular N–H···N (2.89 Å) and C–H···O (3.12 Å) .

    • Intermolecular N–H···N (2.95 Å) in dimeric form .

Spectroscopic Data:

TechniqueKey Peaks (cm⁻¹)Assignment
FT-IR3340 (N–H), 1650 (C=O)Amide and amine stretches
FT-Raman1580 (C=C), 1100 (C–F)Aromatic and C–F vibrations

Hirshfeld surface analysis indicates 34% contribution from H···H contacts and 28% from N···H interactions .

Structural Insights into the Piperazine-Thiadiazole Isomer

  • Piperazine Ring: Chair conformation with axial fluoropyridine carbonyl group.

  • Thiadiazole Ring: Planar structure with delocalized π-electrons.

Pharmacological and Therapeutic Applications

Antiviral Activity of the Pyrimidine-Thioacetamide Isomer

  • SARS-CoV-2 Protease Inhibition:

    • Docking score: −8.7 kcal/mol (PDB 6LU7) .

    • Key Interactions: Hydrogen bonds with Glu166 and hydrophobic contacts with Met49 .

  • Drug-Likeness:

    • Lipinski’s Rule: MW <500, HBD = 3, HBA = 6 .

    • ADMET: Moderate bioavailability (LogP = 1.2), low hepatotoxicity .

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